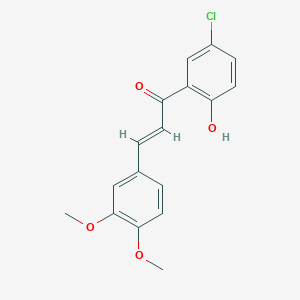
1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, also known as CHP, is a synthetic compound that has been the subject of extensive research in recent years. CHP belongs to the class of chalcones, which are compounds that have been found to possess a wide range of biological activities.
Scientific Research Applications
Photophysical Investigation
1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (DMHP) has been studied for its photophysical properties. DMHP shows potential in determining solvatochromic properties such as extinction coefficient, oscillator strength, and transition dipole moment. It exhibits intramolecular charge transfer (ICT) and fluorescence intensities that vary with the presence of certain agents, making it useful in studying critical micelle concentration of surfactants (Asiri et al., 2017).
Non-Linear Optical Properties
Research on chalcones related to DMHP has revealed their potential in non-linear optical applications. These compounds demonstrate significant static hyperpolarizability, which is a key parameter in non-linear optics. Their electronic absorption bands suggest suitability for applications like optical limiters and switches (Singh et al., 2012).
Molecular Structure and Electronic Properties
Studies have been conducted on the molecular structure, electronic properties, and chemical reactivity of DMHP-related compounds. These studies include density functional theory (DFT) methods to understand bond lengths, angles, and electronic properties. Such research provides insights into the chemical behavior and potential applications in material science (Adole et al., 2020).
Antioxidant Activity
DMHP-related chalcones have been synthesized and tested for their antioxidant properties. These compounds have shown promising free radical scavenging ability and superoxide dismutase mimetic activity, indicating potential use in therapeutic applications (Sulpizio et al., 2016).
properties
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-21-16-8-4-11(9-17(16)22-2)3-6-14(19)13-10-12(18)5-7-15(13)20/h3-10,20H,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLWJRBWGLPOV-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


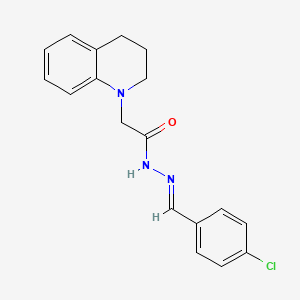
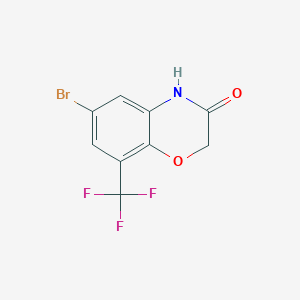
![N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953238.png)
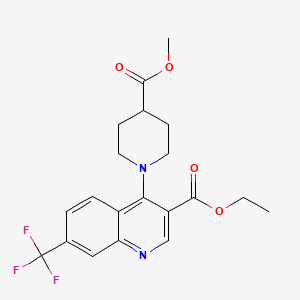

![5-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2953241.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-furylmethyl)propanamide](/img/structure/B2953242.png)
![3-benzyl-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2953245.png)

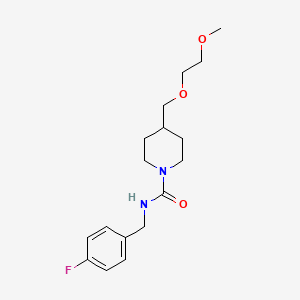
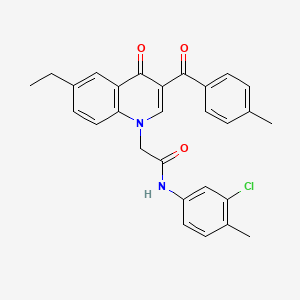
![3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B2953252.png)
